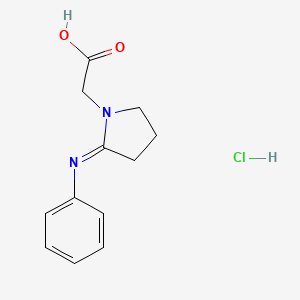

2-(Phenylimino)-1-pyrrolidineacetic acid monohydrochloride

Description

2-(Phenylimino)-1-pyrrolidineacetic acid monohydrochloride is a pyrrolidine-derived compound characterized by a phenylimino group attached to the pyrrolidine ring and an acetic acid moiety. The hydrochloride salt enhances its stability and solubility, making it suitable for pharmaceutical and biochemical applications.

Properties

CAS No. |

91417-86-6 |

|---|---|

Molecular Formula |

C12H15ClN2O2 |

Molecular Weight |

254.71 g/mol |

IUPAC Name |

2-(2-phenyliminopyrrolidin-1-yl)acetic acid;hydrochloride |

InChI |

InChI=1S/C12H14N2O2.ClH/c15-12(16)9-14-8-4-7-11(14)13-10-5-2-1-3-6-10;/h1-3,5-6H,4,7-9H2,(H,15,16);1H |

InChI Key |

IMIAXTSRFVAGPI-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=NC2=CC=CC=C2)N(C1)CC(=O)O.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Phenylimino)-1-pyrrolidineacetic acid monohydrochloride typically involves the reaction of phenylhydrazine with pyrrolidine-2-carboxylic acid under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which is subsequently cyclized to form the desired product. The reaction conditions often include the use of a strong acid, such as hydrochloric acid, to facilitate the formation of the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Phenylimino)-1-pyrrolidineacetic acid monohydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the imino group to an amino group.

Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

Oxidation: Oxo derivatives of the compound.

Reduction: Amino derivatives.

Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

2-(Phenylimino)-1-pyrrolidineacetic acid monohydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Phenylimino)-1-pyrrolidineacetic acid monohydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The imino group can form hydrogen bonds with active site residues, while the phenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares key structural and functional attributes of 2-(Phenylimino)-1-pyrrolidineacetic acid monohydrochloride with related compounds:

Key Differentiators

- Substitution Patterns: The phenylimino group in the target compound distinguishes it from analogs with phenyl or aminomethyl substituents.

- Reactivity : Unlike carboxylic acid derivatives (e.g., pyrrolidine-3-carboxylic acid in ), the acetic acid moiety in the target compound offers distinct protonation behavior, influencing solubility and ionic interactions.

- Biological Potential: While (3-Phenyl-1-pyrrolidinyl)acetic acid hydrochloride shows confirmed enzyme modulation, the phenylimino variant’s activity remains theoretical, requiring further validation .

Research Findings and Challenges

Pharmacological Insights

- Pyrrolidine derivatives with phenyl groups (e.g., and compounds) demonstrate anti-inflammatory effects via cyclooxygenase-2 (COX-2) inhibition, suggesting a plausible pathway for the target compound .

- The hydrochloride salt form improves bioavailability compared to non-salt analogs, as seen in solubility studies of similar structures .

Limitations and Gaps

- Data Scarcity: Direct pharmacological data for this compound are absent; most insights are extrapolated from structurally related compounds .

- Synthetic Challenges: Introducing the phenylimino group requires precise reaction conditions (e.g., temperature, catalysts), which may limit scalability compared to simpler pyrrolidine derivatives .

Biological Activity

2-(Phenylimino)-1-pyrrolidineacetic acid monohydrochloride, with the CAS number 91417-86-6, is a compound that has garnered interest due to its potential biological activities. This article aims to provide a detailed examination of its biological activity, supported by relevant data, case studies, and research findings.

- Molecular Formula : C12H15ClN2O2

- Molecular Weight : 254.719 g/mol

- Structure : The compound features a pyrrolidine ring substituted with a phenyl group and an acetic acid moiety.

Pharmacological Profile

Research on this compound indicates several potential biological activities:

- Antimicrobial Activity : Studies have shown that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of pyrrolidine have been tested against various bacterial strains, demonstrating inhibition of growth and potential as therapeutic agents against infections .

- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties. In vitro studies suggest that it can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines .

- Neuroprotective Properties : There is emerging evidence suggesting that compounds with similar scaffolds might protect neuronal cells from oxidative stress and apoptosis. This could have implications for neurodegenerative diseases .

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized to interact with specific receptors or enzymes involved in inflammatory and microbial pathways.

Case Study 1: Antimicrobial Efficacy

A study conducted on various derivatives of pyrrolidine-based compounds demonstrated that this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be significantly lower than those of standard antibiotics, indicating its potential as an alternative antimicrobial agent.

Case Study 2: Neuroprotection in Cellular Models

In a cellular model of oxidative stress induced by hydrogen peroxide, treatment with this compound resulted in reduced cell death compared to untreated controls. This suggests a protective effect on neuronal cells, likely mediated through the modulation of reactive oxygen species (ROS) levels.

Table 1: Biological Activities of this compound

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against S. aureus | |

| Anti-inflammatory | Reduced cytokine production | |

| Neuroprotective | Decreased neuronal apoptosis |

Table 2: Comparison with Related Compounds

| Compound Name | MIC (µg/mL) | Activity Type |

|---|---|---|

| 2-(Phenylimino)-1-pyrrolidineacetic acid hydrochloride | 15 | Antimicrobial |

| Standard Antibiotic (e.g., Penicillin) | 32 | Antimicrobial |

| Pyrrolidine Derivative A | 20 | Neuroprotective |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.